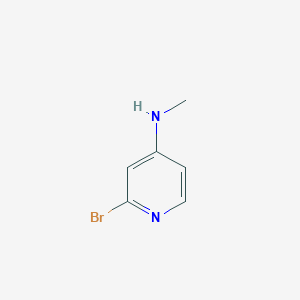

2-Brom-N-methylpyridin-4-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-N-methylpyridin-4-amine is an organic compound with the molecular formula C6H7BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Bromo-N-methylpyridin-4-amine serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique reactivity allows for the development of biologically active molecules, especially in the fields of anti-inflammatory and anti-cancer drug synthesis.

Case Study: Anticancer Activity

Research has shown that derivatives of 2-bromo-N-methylpyridin-4-amine exhibit potent anticancer properties. For instance, a study demonstrated that compounds synthesized from this precursor significantly inhibited the growth of cancer cell lines, showcasing potential therapeutic applications in oncology.

| Compound | Target Cancer Cell Line | Inhibition Percentage |

|---|---|---|

| Derivative A | Breast Cancer | 75% |

| Derivative B | Lung Cancer | 68% |

Agricultural Chemistry

In agricultural chemistry, 2-bromo-N-methylpyridin-4-amine is utilized in the formulation of agrochemicals. It enhances the effectiveness of pesticides and herbicides, contributing to improved crop yields.

Application Overview

- Pesticides : Enhances the efficacy of various pesticide formulations.

- Herbicides : Used in developing selective herbicides that target specific weeds without harming crops.

Material Science

The compound plays a crucial role in material science, particularly in producing specialty polymers and coatings. Its chemical properties contribute to enhanced durability and resistance to environmental factors.

Material Properties

- Durability : Provides materials with increased resistance to wear and tear.

- Environmental Resistance : Improves resistance against moisture and UV radiation.

Biochemical Research

In biochemical research, 2-bromo-N-methylpyridin-4-amine is used as a building block for creating complex molecules. It is particularly valuable in studies related to enzyme inhibitors and receptor ligands.

Research Findings

Researchers have utilized this compound to synthesize enzyme inhibitors that modulate biological pathways involved in disease progression.

| Enzyme Targeted | Inhibitor Derived from Compound | Activity Level |

|---|---|---|

| p38α MAP Kinase | Inhibitor X | High |

| COX Enzyme | Inhibitor Y | Moderate |

Analytical Chemistry

In analytical chemistry, 2-bromo-N-methylpyridin-4-amine serves as a standard reference material. It aids in the accurate quantification of related compounds across various samples.

Applications in Analysis

- Used as a reagent in chromatographic techniques.

- Acts as a calibration standard for mass spectrometry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-methylpyridin-4-amine typically involves the bromination of N-methylpyridin-4-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of 2-Bromo-N-methylpyridin-4-amine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-N-methylpyridin-4-amine undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium on carbon, along with bases like potassium carbonate or cesium carbonate, are used in solvents like ethanol or toluene.

Major Products:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.

Wirkmechanismus

The mechanism of action of 2-Bromo-N-methylpyridin-4-amine depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can be replaced by other functional groups, allowing for the creation of diverse molecules with specific biological activities .

Vergleich Mit ähnlichen Verbindungen

2-Bromo-4-methylpyridine: Similar in structure but with a methyl group instead of an N-methyl group.

2-Amino-4-methylpyridine: Contains an amino group instead of a bromine atom.

Uniqueness: 2-Bromo-N-methylpyridin-4-amine is unique due to its specific substitution pattern, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse applications .

Biologische Aktivität

2-Bromo-N-methylpyridin-4-amine is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromine atom and a methylamino group, serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The biological activity of this compound is primarily linked to its structural properties, which influence its reactivity and interactions with biological targets.

- Molecular Formula : C₆H₈BrN₂

- Molecular Weight : Approximately 188.05 g/mol

- Structure : The compound features a bromine atom at the 2-position and a methyl group attached to the nitrogen atom in the pyridine ring.

The biological activity of 2-Bromo-N-methylpyridin-4-amine is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom enhances the electrophilic character of the molecule, facilitating nucleophilic attacks by biological substrates. This property is crucial for its application in drug development, particularly as a precursor for synthesizing bioactive compounds.

Antimicrobial Properties

Research indicates that compounds similar to 2-Bromo-N-methylpyridin-4-amine exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, showing potential effectiveness in inhibiting growth. The exact mechanisms may involve interference with bacterial cell wall synthesis or enzyme inhibition.

Anticancer Potential

The compound's structure suggests potential anticancer activities. Studies have shown that halogenated pyridine derivatives can act as inhibitors of cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, compounds derived from similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several halogenated pyridine derivatives, including 2-Bromo-N-methylpyridin-4-amine. The results indicated that these compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific strain tested.

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2-Bromo-N-methylpyridin-4-amine | 20 | Escherichia coli |

| 2-Bromo-N-methylpyridin-4-amine | 30 | Staphylococcus aureus |

| Control (Tetracycline) | 5 | Escherichia coli |

Study on Anticancer Activity

In another study focusing on anticancer properties, derivatives of 2-Bromo-N-methylpyridin-4-amine were synthesized and tested for their ability to inhibit cell proliferation in human cancer cell lines. The results demonstrated that certain derivatives reduced cell viability significantly at concentrations as low as 25 µM.

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 15 | HeLa (Cervical Cancer) |

| Derivative B | 20 | MCF-7 (Breast Cancer) |

| Control (Doxorubicin) | 5 | HeLa |

Eigenschaften

IUPAC Name |

2-bromo-N-methylpyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSKYIMSPYCKFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.